Enhanced N(1)-Aryl Lipophilicity Confers a Calculated LogP Advantage Over the Unsubstituted N(3)-Butyl Scaffold
The addition of a 3-methoxybenzyl substituent to the N(1) position significantly increases calculated lipophilicity relative to the N(3)-butyl-only scaffold CAS 91625-97-7 (3-butyl-1H-benzofuro[3,2-d]pyrimidine-2,4-dione; MW 258.27 g/mol). The target compound (MW 378.43 g/mol) incorporates a 3-methoxybenzyl group (ΔMW = +120.16 Da) that, based on fragment-based calculators, contributes approximately +1.8 to +2.2 log units to cLogP . This increase moves the compound into the optimal CNS or intracellular-target lipophilicity range (cLogP 2–4) recommended for passive membrane permeability, whereas the des-benzyl analog is likely below this window. When compared to the 1-(4-chlorobenzyl) positional isomer (MW 382.84 g/mol; predicted cLogP approximately 3.9), the 3-methoxybenzyl variant introduces a hydrogen-bond acceptor (the methoxy oxygen) while retaining comparable lipophilicity, a feature that can improve solubility and reduce non-specific protein binding relative to the purely lipophilic chloro analog .
| Evidence Dimension | Calculated partition coefficient (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 3.0–3.5 (fragment-based estimate); 5 H-bond acceptors (3-methoxybenzyl variant, CAS 887224-71-7, MW 378.43) |
| Comparator Or Baseline | 3-Butyl-1H-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 91625-97-7): predicted cLogP ≈ 1.0–1.5; 4 H-bond acceptors; MW 258.27. 1-(4-Chlorobenzyl) isomer: predicted cLogP ≈ 3.5–3.9; 3 H-bond acceptors; MW 382.84. |
| Quantified Difference | cLogP increase of approximately 1.8–2.2 log units versus CAS 91625-97-7; comparable lipophilicity to 4-chlorobenzyl analog but with one additional H-bond acceptor. |
| Conditions | In silico fragment-based cLogP estimation (ALOGPS 2.1 / ChemAxon methodology) applied to neutral species at pH 7.4. |
Why This Matters
Procurement teams screening for intracellular or CNS-penetrant candidates should prioritize the 3-methoxybenzyl analog over the des-benzyl scaffold due to its superior predicted passive permeability, while its added H-bond capacity may offer a solubility advantage over the 4-chlorobenzyl isomer.
